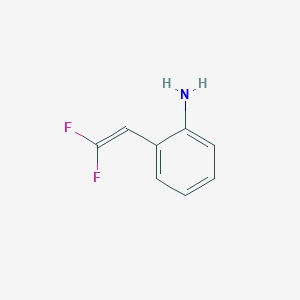
4-Amino-5-fluoro-N-methylpicolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-5-fluoro-N-methylpicolinamide is a chemical compound with the molecular formula C7H8FN3O and a molecular weight of 169.16 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a fluorine atom, and a methyl group attached to a picolinamide structure.
Métodos De Preparación
The synthesis of 4-Amino-5-fluoro-N-methylpicolinamide involves several steps, including O-alkylation, nitration, and reduction reactions . The process begins with the O-alkylation of a suitable precursor, followed by nitration to introduce the nitro group. The nitro group is then reduced to form the amino group, resulting in the final product. Industrial production methods have optimized these steps to increase yield and purity while reducing costs and reaction requirements .
Análisis De Reacciones Químicas
4-Amino-5-fluoro-N-methylpicolinamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Amino-5-fluoro-N-methylpicolinamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Amino-5-fluoro-N-methylpicolinamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
4-Amino-5-fluoro-N-methylpicolinamide can be compared with similar compounds such as Regorafenib and Sorafenib. These compounds share structural similarities but differ in their biochemical profiles and pharmacological properties. For example, Regorafenib has a fluorine atom added to the center phenyl ring, which gives it broader antiangiogenic properties and more promising antineoplastic activities compared to Sorafenib .
Similar Compounds
- Regorafenib
- Sorafenib
These comparisons highlight the uniqueness of this compound in terms of its structure and applications.
Propiedades
Fórmula molecular |
C7H8FN3O |
|---|---|
Peso molecular |
169.16 g/mol |
Nombre IUPAC |
4-amino-5-fluoro-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C7H8FN3O/c1-10-7(12)6-2-5(9)4(8)3-11-6/h2-3H,1H3,(H2,9,11)(H,10,12) |
Clave InChI |
YDVXUVSFSAASBG-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=NC=C(C(=C1)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[(E)-2-methoxyethenyl]quinoline](/img/structure/B13919813.png)

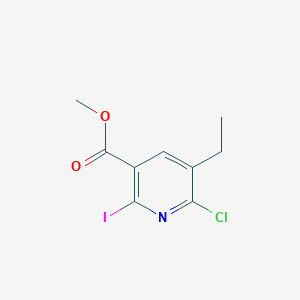
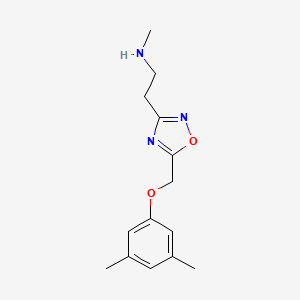
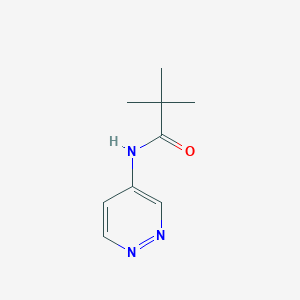

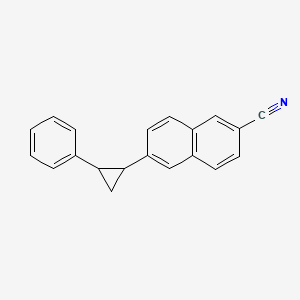
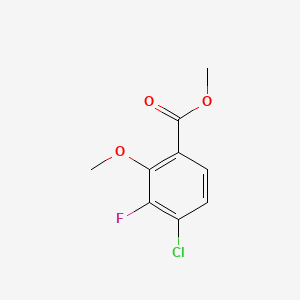


![(7R,8aR)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalic acid](/img/structure/B13919861.png)

